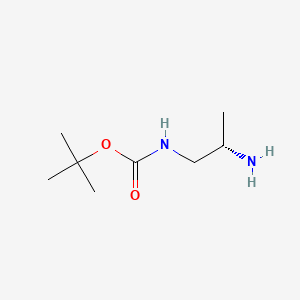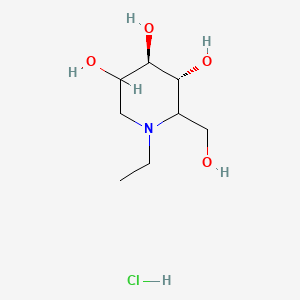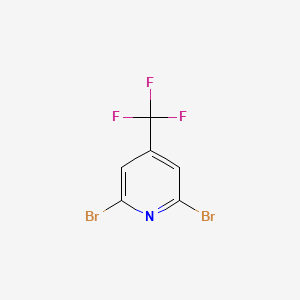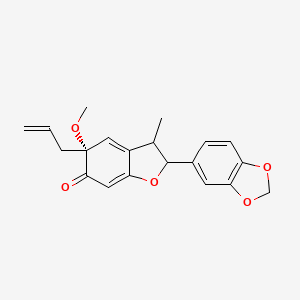
Ethyl Caproate-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl Caproate-d11, also known as Ethyl Hexanoate-d11, is a deuterated form of Ethyl Caproate. It is an ester derived from hexanoic acid and ethanol, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications.
Mechanism of Action
Target of Action
Ethyl Caproate-d11, also known as Ethyl hexanoate-d11 , is a biochemical used for proteomics research . .
Mode of Action
It’s worth noting that its non-deuterated form, ethyl caproate, is produced by certain yeast strains during fermentation . This suggests that this compound might interact with similar biochemical processes.
Biochemical Pathways
This compound is likely involved in the same biochemical pathways as Ethyl Caproate. In the case of Ethyl Caproate, it is synthesized from ethanol and caproic acid (C6 medium-chain fatty acid) by yeast during the fermentation process . The yeast strain YX3307, identified as Clavispora lusitaniae, has been found to produce a large amount of Ethyl Caproate . The synthesis of Ethyl Caproate is likely facilitated by an intracellular enzyme or cell membrane enzyme .
Result of Action
The non-deuterated form, ethyl caproate, is known to contribute to the flavor profile of certain fermented beverages .
Action Environment
The production of Ethyl Caproate, and likely this compound, can be influenced by various environmental factors. For instance, the yeast strain YX3307 was found to produce the highest yield of Ethyl Caproate under specific culture conditions: inoculum size 7.5% (v/v), seed cell age 30 h, sorghum hydrolysate medium (SHM) with a sugar content of 10 Brix and an initial pH of 6.0; incubation at 28°C with shaking at 180 rpm for 32 h; addition of 10% (v/v) anhydrous ethanol and 0.04% (v/v) caproic acid at 32 and 40 h, respectively, static culture at 20°C until 72 h .
Biochemical Analysis
Biochemical Properties
Ethyl Caproate-d11 interacts with various enzymes and proteins in biochemical reactions. A yeast named YX3307, identified as Clavispora lusitaniae, has been found to synthesize this compound . This yeast produces a large amount of this compound, more than ethyl acetate, ethyl lactate, ethyl butyrate, and ethyl octanoate . The synthesis of this compound in this yeast is facilitated by an intracellular enzyme or cell membrane enzyme .
Cellular Effects
The effects of this compound on cells are largely derived from its interactions with various biomolecules. In the yeast Clavispora lusitaniae, this compound influences cellular function by interacting with intracellular enzymes or cell membrane enzymes
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It is synthesized in the yeast Clavispora lusitaniae through the action of intracellular enzymes or cell membrane enzymes . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are areas that need further exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl Caproate-d11 can be synthesized through the esterification of deuterated ethanol (ethanol-d6) with hexanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
C6H11COOH+C2H5OD→C6H11COOC2H5D+H2O
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, are common to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl Caproate-d11 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to hexanoic acid and deuterated ethanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Oxidation: Under strong oxidative conditions, this compound can be oxidized to produce hexanoic acid and other by-products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: Hexanoic acid and deuterated ethanol.
Transesterification: Different esters and alcohols.
Oxidation: Hexanoic acid and other oxidation by-products.
Scientific Research Applications
Ethyl Caproate-d11 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in gas chromatography and mass spectrometry to quantify the presence of similar compounds.
Biological Studies: Helps in tracing metabolic pathways and studying enzyme kinetics.
Pharmaceutical Research: Used in the development and testing of new drugs, particularly in understanding drug metabolism and pharmacokinetics.
Industrial Applications: Utilized in the flavor and fragrance industry to study the behavior of esters in various formulations.
Comparison with Similar Compounds
Ethyl Caproate-d11 is similar to other deuterated esters, such as:
- Ethyl Butyrate-d11
- Ethyl Acetate-d11
- Ethyl Propionate-d11
Uniqueness: The uniqueness of this compound lies in its specific chain length and the presence of deuterium atoms. This makes it particularly useful in studies where the differentiation between hydrogen and deuterium is crucial. Its longer carbon chain compared to other deuterated esters also provides different physical and chemical properties, making it suitable for a variety of applications.
Properties
CAS No. |
2159-19-5 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
155.281 |
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoate |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3/i1D3,3D2,5D2,6D2,7D2 |
InChI Key |
SHZIWNPUGXLXDT-LELBNVJRSA-N |
SMILES |
CCCCCC(=O)OCC |
Synonyms |
Hexanoic Acid Ethyl Ester-d11; Caproic Acid Ethyl Ester-d11; Ethyl Caproate-d11; Ethyl Capronate-d11; Ethyl Hexanoate-d11; NSC 8882-d11 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


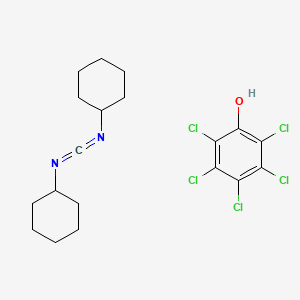
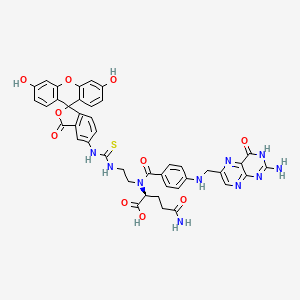
![5,6-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B569184.png)
